Scientific databases and patent filings might contain more specific details on the research applications of 3-Methoxy-4-nitrobenzoyl chloride. Here are some resources you can explore:
3-Methoxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C₈H₆ClNO₄. It is characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzoyl chloride structure. This compound is typically used in organic synthesis as an acylating agent and is known for its reactivity due to the presence of the electrophilic carbonyl group and the leaving chloride ion.
3-Methoxy-4-nitrobenzoyl chloride can be synthesized through several methods:
3-Methoxy-4-nitrobenzoyl chloride finds applications in various fields:
Interaction studies involving 3-methoxy-4-nitrobenzoyl chloride typically focus on its reactivity with nucleophiles. For example, studies have shown that various amines react with this compound to form stable amides, which can be further characterized using spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Several compounds exhibit structural similarities to 3-methoxy-4-nitrobenzoyl chloride. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | Lacks methoxy group; simpler structure |
3-Methyl-4-nitrobenzoyl Chloride | C₈H₇ClNO₃ | Contains a methyl group instead of methoxy |
2-Nitrobenzoyl Chloride | C₇H₄ClNO₂ | Nitro group at position 2; different reactivity |
3-Methoxybenzoic Acid | C₈H₈O₃ | Lacks acyl chloride functionality |
The presence of both methoxy and nitro groups in 3-methoxy-4-nitrobenzoyl chloride contributes to its unique reactivity and potential applications compared to these similar compounds. Its ability to serve as an acylating agent while also possessing functional groups that may influence biological activity sets it apart in synthetic chemistry contexts.
3-Methoxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C₈H₆ClNO₄ [1] [2]. The compound has a molecular weight of 215.59 grams per mole [1] [2]. This acyl chloride derivative is identified by the Chemical Abstracts Service registry number 67579-92-4 [1] [2] and bears the MDL number MFCD12025132 [1] [3].
The compound's structural representation can be expressed through its SMILES notation as O=C(Cl)C1=CC=C(N+=O)C(OC)=C1 [1] [2], while its InChI Key is designated as CCPUOOUROHGAOD-UHFFFAOYSA-N [2]. These standardized identifiers provide unambiguous representation of the molecular structure for computational and database applications.
Property | Value | Source Reference |
---|---|---|
Molecular Formula | C₈H₆ClNO₄ | [1] [2] |
Molecular Weight | 215.59 g/mol | [1] [2] |
CAS Number | 67579-92-4 | [1] [2] |
MDL Number | MFCD12025132 | [1] [3] |
SMILES Code | O=C(Cl)C1=CC=C(N+=O)C(OC)=C1 | [1] [2] |
InChI Key | CCPUOOUROHGAOD-UHFFFAOYSA-N | [2] |
The molecular architecture of 3-methoxy-4-nitrobenzoyl chloride features a benzene ring as the central aromatic system with three distinct functional groups attached [1] [2]. The acyl chloride group occupies the primary position, while the methoxy substituent is positioned meta to the acyl chloride and the nitro group is located ortho to the acyl chloride functionality [1] [2].
The carbon-chlorine bond in the acyl chloride functional group exhibits typical characteristics of acyl halides, with a bond length ranging from 1.79 to 1.81 Ångströms [4]. This bond demonstrates polar covalent character with the carbon atom bearing a significant partial positive charge due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen [4]. The carbonyl carbon-oxygen double bond maintains a length of approximately 1.20 to 1.22 Ångströms, characteristic of carbonyl functionalities in acyl chlorides [4].
The methoxy group exhibits a carbon-oxygen single bond length of approximately 1.36 to 1.37 Ångströms [4]. The nitro group attachment to the aromatic ring involves a carbon-nitrogen single bond with a typical length of 1.48 to 1.50 Ångströms [4]. The aromatic carbon-carbon bonds within the benzene ring maintain the characteristic aromatic bond length of 1.39 to 1.40 Ångströms, reflecting the delocalized electron system [4].
Bond Type | Typical Bond Length (Å) | Bond Character | Electronic Effect |
---|---|---|---|
C-Cl (acyl chloride) | 1.79-1.81 | Polar covalent (electrophilic carbon) | Electron-withdrawing |
C=O (carbonyl) | 1.20-1.22 | Double bond with electron-withdrawing character | Electron-withdrawing |
C-OCH₃ (methoxy) | 1.36-1.37 | Single bond with electron-donating character | Electron-donating (mesomeric) |
C-NO₂ (nitro) | 1.48-1.50 | Single bond with strong electron-withdrawing character | Strong electron-withdrawing |
C-C (aromatic) | 1.39-1.40 | Aromatic delocalized | Delocalization |
The electronic distribution within 3-methoxy-4-nitrobenzoyl chloride is significantly influenced by the three electron-affecting substituents attached to the benzene ring [1] [2]. The methoxy group exhibits dual electronic effects: a weak inductive electron-withdrawing effect (-I) combined with a stronger mesomeric electron-donating effect (+M) [5]. The net result favors electron donation to the aromatic system, making the methoxy group an activating substituent.
The nitro group demonstrates powerful electron-withdrawing capabilities through both inductive (-I) and mesomeric (-M) effects [5]. The resonance structures of the nitro group involve delocalization of electron density away from the aromatic ring, creating electron deficiency at the ortho and para positions relative to the nitro substituent [5]. This electron withdrawal significantly influences the overall electronic distribution of the molecule.
The acyl chloride functional group represents one of the most potent electron-withdrawing groups through both inductive and mesomeric mechanisms [5]. The carbonyl carbon exhibits strong electrophilic character due to the combined electron-withdrawing effects of the oxygen and chlorine atoms [6] [7]. This creates a highly reactive site susceptible to nucleophilic attack, characteristic of acyl chloride functionality [6] [7].
Substituent | Position | Electronic Effect Type | Net Effect on Ring | Relative Strength |
---|---|---|---|---|
Methoxy group (-OCH₃) | Meta to acyl chloride | +M (mesomeric donor), -I (inductive withdrawing) | Activating (donates electron density) | Moderate (+M > -I) |
Nitro group (-NO₂) | Ortho to acyl chloride | -M (mesomeric withdrawing), -I (inductive withdrawing) | Strongly deactivating (withdraws electron density) | Very strong (-M and -I) |
Acyl chloride (-COCl) | Para to methoxy | -M (mesomeric withdrawing), -I (inductive withdrawing) | Strongly deactivating (withdraws electron density) | Very strong (-M and -I) |
Benzene ring | Central aromatic system | π-electron delocalization | Stabilization through resonance | Stabilizing |
Specific melting and boiling point data for 3-methoxy-4-nitrobenzoyl chloride are not extensively documented in the available literature [1] [3] [8]. However, comparative analysis with structurally related compounds provides insight into the expected thermal behavior of this compound [9] [10] [11].
Related nitrobenzoyl chloride derivatives exhibit varied melting points depending on substitution patterns [9] [10] [11]. For instance, 4-nitrobenzoyl chloride demonstrates a melting point range of 71-74°C [11] [12], while 3-nitrobenzoyl chloride shows a melting point of 31-34°C [10] [13]. The 4-methyl-3-nitrobenzoyl chloride analog exhibits a melting point of 20-21°C [9]. These variations indicate that the specific substitution pattern significantly influences the melting characteristics.
The density of 3-methoxy-4-nitrobenzoyl chloride can be estimated based on structural analogs and the density contributions of its constituent functional groups [16] [11]. Related nitrobenzoyl chloride compounds exhibit densities in the range of 1.42 to 1.53 grams per cubic centimeter [16] [11]. The 4-methoxy-3-nitrobenzoyl chloride isomer demonstrates a density of 1.421 grams per cubic centimeter [16], while 4-nitrobenzoyl chloride shows a density of 1.53 grams per cubic centimeter [11] [12].
The physical state of 3-methoxy-4-nitrobenzoyl chloride at room temperature is expected to be solid based on the molecular structure and comparison with related compounds [3] [8]. The presence of multiple polar substituents and the relatively high molecular weight contribute to intermolecular forces that favor the solid state under ambient conditions [3] [8].
The refractive index for this compound is estimated to be approximately 1.57, consistent with aromatic acyl chlorides containing electron-withdrawing substituents [16]. This value reflects the polarizable nature of the aromatic system combined with the various functional groups present in the molecule.
Property | Estimated Value | Comparison Reference |
---|---|---|
Density (g/cm³) | 1.42-1.53 | Related nitrobenzoyl chlorides [16] [11] |
Physical State (25°C) | Solid/Crystalline | Typical for substituted benzoyl chlorides [3] [8] |
Refractive Index (nD) | ~1.57 | Aromatic acyl chlorides [16] |
Color | Pale yellow to white | Typical acyl chloride appearance |
The solubility behavior of 3-methoxy-4-nitrobenzoyl chloride follows patterns typical of acyl chlorides, with significant variations depending on the solvent system employed [12] [6] [14]. In aqueous systems, the compound undergoes rapid hydrolysis rather than dissolution, forming the corresponding carboxylic acid and hydrogen chloride [6] [7]. This hydrolysis reaction is characteristic of all acyl chlorides and represents a fundamental chemical transformation rather than simple solubility behavior [6] [7].
In protic organic solvents such as methanol and ethanol, 3-methoxy-4-nitrobenzoyl chloride undergoes alcoholysis reactions to form the corresponding methyl or ethyl esters along with hydrogen chloride [6] [14]. These reactions preclude the use of alcoholic solvents for dissolution without chemical modification of the compound [6] [14].
Aprotic organic solvents provide suitable media for dissolving 3-methoxy-4-nitrobenzoyl chloride without chemical reaction [12] [14]. The compound demonstrates good solubility in dichloromethane, chloroform, diethyl ether, and tetrahydrofuran [12] [13] [14]. These solvents are commonly employed in synthetic applications involving acyl chlorides due to their chemical inertness toward the acyl chloride functional group [12] [14].
Solvent Type | Solubility Behavior | Stability | Application |
---|---|---|---|
Water | Rapid hydrolysis to carboxylic acid + HCl | Unstable | Not suitable for dissolution |
Methanol/Ethanol | Alcoholysis to ester + HCl | Unstable | Not suitable for dissolution |
Dichloromethane | High solubility | Stable | Excellent for synthetic applications |
Chloroform | High solubility | Stable | Suitable for dissolution |
Diethyl Ether | Good solubility | Stable | Common synthetic solvent |
Tetrahydrofuran | Good solubility | Stable | Aprotic solvent applications |
Benzene/Toluene | Good solubility | Stable | Aromatic solvent compatibility |
The thermal stability of 3-methoxy-4-nitrobenzoyl chloride is governed by the thermal lability of both the acyl chloride functional group and the nitro substituent [17] [18]. Acyl chlorides generally exhibit limited thermal stability, with decomposition typically beginning at temperatures above 150°C [17] [19]. The presence of the nitro group further reduces thermal stability due to the tendency of nitro compounds to undergo thermal decomposition at elevated temperatures [17].
Under ambient conditions and in the absence of moisture, 3-methoxy-4-nitrobenzoyl chloride remains stable for extended periods [8] [17]. However, the compound demonstrates high sensitivity to moisture, which catalyzes hydrolysis even at room temperature [8] [6]. This moisture sensitivity necessitates storage under anhydrous conditions to maintain compound integrity [8].
At moderate temperatures (50-100°C), the compound may show initial signs of thermal stress, particularly in the presence of trace moisture [17]. The acyl chloride bond represents the most thermally labile component, with potential for hydrogen chloride evolution as temperature increases [17] [6]. At temperatures exceeding 150°C, significant decomposition becomes likely, producing hydrogen chloride, nitrogen oxides, and various aromatic degradation products [17].
Temperature Range (°C) | Stability Assessment | Expected Behavior | Decomposition Products |
---|---|---|---|
Room temperature (20-25) | Stable under dry conditions | No significant degradation | None under proper storage |
Moderate heating (50-100) | Stable if moisture excluded | Possible slow hydrolysis if moisture present | HCl if moisture present |
Elevated temperature (100-150) | May begin decomposition | Thermal stress on bonds | HCl, possible carbonyl compounds |
High temperature (150-200) | Significant decomposition likely | Acyl chloride bond cleavage | HCl, aromatic compounds, NOx |
Decomposition range (>200) | Rapid decomposition expected | Multiple bond breaking processes | Complex mixture: HCl, NOx, aromatic fragments |